molecular formula C24H35O5.Na B1142983 2,3-DEHYDROLOVASTATIN ACID SODIUM SALT CAS No. 188067-71-2

2,3-DEHYDROLOVASTATIN ACID SODIUM SALT

Katalognummer: B1142983
CAS-Nummer: 188067-71-2
Molekulargewicht: 426.526
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization within the Statin Chemical Family and Natural Product Chemistry

The statin family of drugs represents a cornerstone in the management of hypercholesterolemia. These compounds function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is a rate-limiting step in the body's synthesis of cholesterol. researchgate.net Lovastatin (B1675250) was one of the first statins to be approved for therapeutic use and is a natural product, originally isolated from fungi such as Aspergillus terreus and Monascus ruber. daicelpharmastandards.comresearchgate.netnih.gov It is produced as a secondary metabolite through a complex polyketide synthesis pathway. researchgate.netnih.gov

2,3-Dehydrolovastatin Acid Sodium Salt is situated within this context as a chemical derivative of lovastatin. It is not a primary product of the fungal biosynthesis but rather a related substance that can be formed during production. scbt.com Its existence underscores the chemical diversity that can arise from natural product fermentation and the subsequent synthetic or purification steps. The study of such related compounds is crucial for understanding the stability, degradation, and purity of the primary pharmaceutical agent.

Nomenclature and Structural Context: this compound (CAS: 1649450-58-7)

The compound is identified by the Chemical Abstracts Service (CAS) number 1649450-58-7. aquigenbio.com Alternate CAS numbers, such as 188067-71-2, are also associated with this substance. scbt.comallmpus.commolbase.com Structurally, it is the sodium salt of the open-ring hydroxy acid form of lovastatin, which is the biologically active form. caymanchem.com The key distinguishing feature is the presence of a double bond between the second and third carbon atoms of the heptanoic acid side chain, hence the "2,3-dehydro" designation. This unsaturation differentiates it from the corresponding saturated side chain of lovastatin hydroxy acid. allmpus.com

Chemical and Physical Data for this compound

IdentifierValueSource
Chemical Name(5R)-7-[(1S,2S,6R,8S,8aR)-2,6-Dimethyl-8-[[(2S)-2-methylbutanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxy-2-heptenoic acid sodium salt allmpus.com
CAS Number1649450-58-7 aquigenbio.com
Alternate CAS Number188067-71-2 scbt.comallmpus.commolbase.com
Molecular FormulaC24H35NaO5 scbt.comallmpus.com
Molecular Weight426.52 g/mol scbt.comallmpus.com

Significance as a Biosynthetic Intermediate and Related Chemical Entity

The biosynthesis of lovastatin in fungi like Aspergillus terreus is a well-documented process involving a suite of specialized enzymes. rsc.org The pathway begins with acetate (B1210297) units and proceeds through key isolable intermediates such as dihydromonacolin L and monacolin J. researchgate.netnih.govresearchgate.net The synthesis is primarily orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs), specifically LovB and LovF, which work in concert with other tailoring enzymes like the enoyl reductase LovC and the acyltransferase LovD. researchgate.netsigmaaldrich.com

This compound is not considered a primary intermediate in this main biosynthetic pathway. Instead, it is classified as a byproduct or impurity that is produced during the fermentation of microorganisms. scbt.com Its formation can be attributed to side reactions or degradation processes occurring within the fermentation broth or during downstream processing. While the core pathway leads to lovastatin, the generation of related substances like dehydro-derivatives is a common challenge in the production of natural products.

Overview of Key Academic Research Trajectories for the Compound

Academic and industrial research on this compound follows two main trajectories. The first and most prominent is its use as a reference standard in analytical chemistry. aquigenbio.com For pharmaceutical manufacturing, it is essential to identify and quantify impurities to ensure the purity and safety of the final drug product. daicelpharmastandards.com High-quality reference standards of compounds like Cis-2,3-Dehydro Lovastatin Acid Sodium Salt are crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), used for quality control. aquigenbio.com

The second area of research involves investigating the biological activity of lovastatin derivatives. Studies have been conducted on dehydrolovastatin (DLVT), a closely related derivative. nih.gov Research has shown that DLVT may possess anti-inflammatory properties. nih.gov For instance, one study demonstrated that DLVT could ameliorate symptoms of ulcerative colitis in mice by suppressing the NF-κB signaling pathway and reducing the expression of inflammatory cytokines like IL-6 and TNF-α. nih.govresearchgate.net This line of inquiry explores whether derivatives of established drugs can offer novel therapeutic effects, in this case, suggesting a potential role for dehydrolovastatin in modulating inflammatory responses. nih.govnih.govarvojournals.org

Eigenschaften

CAS-Nummer

188067-71-2

Molekularformel

C24H35O5.Na

Molekulargewicht

426.526

Herkunft des Produkts

United States

Biosynthetic Pathways and Enzymology of 2,3 Dehydrolovastatin Acid Sodium Salt

Microbial Origin and Fermentative Production Context

2,3-Dehydrolovastatin Acid Sodium Salt is a secondary metabolite originating from the fermentation of various filamentous fungi. The primary and most studied producer of lovastatin (B1675250) and its analogs is the fungus Aspergillus terreus. rjlbpcs.comnih.gov Strains of A. terreus, such as ATCC 20542, are widely used in industrial microbiology for the production of these compounds. researchgate.netnih.gov While lovastatin is the principal product, the fermentation broth of A. terreus is a complex mixture containing several related compounds, including the dehydro- (B1235302) form. rjlbpcs.comnih.gov

The production of lovastatin and its derivatives is typically carried out through submerged batch fermentation, although solid-state fermentation has also been explored and can yield higher titers. nih.govnih.gov Fermentation conditions are critical and are usually maintained at a temperature around 28°C and a pH between 5.8 and 6.3. nih.gov The choice of carbon and nitrogen sources significantly influences the metabolic pathways and the final yield of desired products. For instance, slowly metabolized carbon sources like lactose, combined with nitrogen-limited conditions, have been shown to enhance lovastatin production. nih.govnih.gov 2,3-Dehydrolovastatin is often considered a byproduct or an intermediate in these fermentations, its presence and concentration being influenced by the specific fungal strain, fermentation conditions, and the genetic makeup of the organism.

Postulated Biosynthetic Route to this compound

The biosynthesis of this compound is intrinsically linked to the well-elucidated pathway of lovastatin. The core structure of lovastatin is assembled from two separate polyketide chains synthesized by two distinct polyketide synthases (PKSs). nih.govnih.gov

The main pathway begins with the synthesis of a nonaketide chain from acetate (B1210297) units by the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. nih.govresearchgate.net This nonaketide undergoes a series of reactions, including cyclization, to form the characteristic hexahydronaphthalene (B12109599) ring system. The initial isolable intermediate is dihydromonacolin L. researchgate.netnih.gov

It is at this stage that the pathway to 2,3-Dehydrolovastatin is believed to diverge. The formation of the 2,3-double bond is a dehydrogenation reaction. The lovastatin biosynthetic pathway includes a key intermediate, dehydromonacolin L, which is synthesized by the lovastatin nonaketide synthase (LNKS) with the participation of products from the lovC and lovD genes. researchgate.net This dehydromonacolin L is then a precursor that can be further processed. The conversion of dihydromonacolin L to monacolin L and subsequently to monacolin J involves oxidation steps. researchgate.netresearchgate.net The formation of the 2,3-dehydro structure is likely an alternative processing step of an earlier intermediate in the pathway. The final step in the main lovastatin pathway is the esterification of monacolin J with a diketide side chain (2-methylbutyrate), which is synthesized by the lovastatin diketide synthase (LDKS), encoded by the lovF gene. nih.govresearchgate.net The acid form is the primary biosynthetic product, which is then converted to the sodium salt during extraction and purification.

Characterization of Enzymes Catalyzing Specific Transformations in its Biosynthesis

The biosynthesis of lovastatin is orchestrated by a suite of enzymes encoded by the lov gene cluster. researchgate.net The key enzymes involved in the formation of the polyketide backbone are the lovastatin nonaketide synthase (LNKS or LovB) and the lovastatin diketide synthase (LDKS or LovF). nih.govresearchgate.net

LovB (LNKS): This is a large, multifunctional enzyme responsible for synthesizing the nonaketide core from acetate and malonyl-CoA units. nih.govresearchgate.net It contains multiple catalytic domains, including a ketosynthase, acyltransferase, dehydratase, methyltransferase, ketoreductase, and acyl carrier protein domains. researchgate.net

LovC: This enzyme is a trans-acting enoyl reductase that partners with LovB to complete the synthesis of dihydromonacolin L. nih.govnih.gov

LovA: This enzyme is believed to be a cytochrome P450 monooxygenase that hydroxylates monacolin L to form monacolin J. researchgate.net

LovD: This is an acyltransferase that catalyzes the final esterification step, attaching the 2-methylbutyryl side chain from LovF to the monacolin J core to form lovastatin. researchgate.netnih.gov

LovF (LDKS): This polyketide synthase is responsible for synthesizing the 2-methylbutyrate (B1264701) side chain. researchgate.netresearchgate.net

The specific enzyme responsible for the dehydrogenation at the C2-C3 position to form 2,3-dehydrolovastatin has not been definitively characterized but is likely a dehydrogenase or an oxidase that acts on an early intermediate of the pathway.

Interactive Table: Key Enzymes in the Lovastatin Biosynthetic Pathway

GeneEnzymeFunction in Lovastatin Biosynthesis
lovBLovastatin Nonaketide Synthase (LNKS)Synthesizes the nonaketide backbone. nih.govresearchgate.net
lovCEnoyl ReductaseWorks with LovB to produce dihydromonacolin L. nih.gov
lovACytochrome P450 MonooxygenaseHydroxylates monacolin L to monacolin J. researchgate.net
lovDAcyltransferaseTransfers the methylbutyryl side chain to monacolin J. nih.gov
lovFLovastatin Diketide Synthase (LDKS)Synthesizes the 2-methylbutyrate side chain. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The production of lovastatin and its derivatives is tightly regulated at the genetic level. The genes responsible for its biosynthesis are organized in a contiguous cluster, which is a common feature for secondary metabolite pathways in fungi. researchgate.netnih.gov In A. terreus, the lov gene cluster spans approximately 64 kb and contains 18 genes, including those for biosynthetic enzymes, regulatory proteins, and transporters. researchgate.net

The primary regulator of the lov cluster is a pathway-specific transcription factor encoded by the lovE gene. rjlbpcs.comnih.gov LovE is a Zn(II)2Cys6-type DNA-binding protein that activates the transcription of the other genes in the cluster. rjlbpcs.com Its expression is essential for lovastatin production.

Global regulators in Aspergillus, such as LaeA, also play a role in controlling the expression of the lovastatin gene cluster. LaeA is a master regulator of secondary metabolism in many fungi, and its activity is necessary for the transcription of the lov genes. mdpi.com The regulation is also influenced by environmental factors like carbon and nitrogen availability. Glucose, for example, can exert catabolite repression on the lov gene cluster, likely mediated by the CreA protein, which would prevent lovastatin synthesis in the presence of this readily metabolizable sugar. nih.gov

Metabolic Engineering Strategies for Elucidating and Modulating Production

Metabolic engineering has been a powerful tool for both studying the lovastatin biosynthetic pathway and for improving the production of lovastatin and its analogs. researchgate.netbohrium.com These strategies have provided insights into the function of individual genes and have enabled the redirection of metabolic flux towards desired products.

One common approach is the targeted knockout or overexpression of specific genes within the lov cluster. For example, deleting the lovE gene abolishes lovastatin production, confirming its role as a key activator. nih.gov Conversely, overexpressing lovE can lead to increased lovastatin titers.

Another strategy involves manipulating the precursor supply. The biosynthesis of lovastatin requires acetyl-CoA and malonyl-CoA. bohrium.com By overexpressing the gene for acetyl-CoA carboxylase (acc), which converts acetyl-CoA to malonyl-CoA, researchers have successfully increased the pool of precursors available for lovastatin synthesis, leading to higher yields. researchgate.netnih.gov

Furthermore, competing metabolic pathways can be blocked to channel more resources towards lovastatin production. A. terreus also produces other secondary metabolites, such as (+)-geodin. researchgate.netresearchgate.net By disrupting the gene responsible for the first step in geodin (B1663089) biosynthesis (gedC), the carbon flux can be redirected towards the lovastatin pathway, resulting in a significant increase in lovastatin production. researchgate.netnih.gov These metabolic engineering approaches could potentially be adapted to specifically increase the production of 2,3-dehydrolovastatin by targeting the putative dehydrogenase responsible for its formation.

Chemical Synthesis and Derivatization of 2,3 Dehydrolovastatin Acid Sodium Salt

Total Synthesis Approaches for the Lovastatin (B1675250) Scaffold and Analogs

The total synthesis of the lovastatin scaffold is a complex undertaking due to its stereochemically rich structure, which includes a hexahydronaphthalene (B12109599) ring system and a β-hydroxy-δ-lactone side chain. Early synthetic routes often involved racemic synthesis followed by chiral chromatographic separation. wikipedia.org More advanced approaches have focused on enantioselective methods to establish the multiple chiral centers with high precision.

A key challenge in the total synthesis of lovastatin and its analogs is the stereocontrolled construction of the polyketide-derived core and the side chain. Strategies often employ a convergent approach, where the complex core and the side chain are synthesized separately and then coupled. For instance, the synthesis of atorvastatin (B1662188), a fully synthetic statin, initially utilized a chiral ester auxiliary to guide a diastereoselective aldol (B89426) reaction for setting the stereochemistry of the two alcohol groups in the side chain. wikipedia.org The commercial synthesis of atorvastatin later evolved to use a chiral pool approach, starting from the readily available and inexpensive plant-derived isoascorbic acid to establish the initial stereocenter. wikipedia.org These principles of leveraging chiral auxiliaries and chiral pool starting materials are broadly applicable to the synthesis of other statin scaffolds, including that of lovastatin.

Semisynthesis Strategies from Biosynthetically Derived Precursors

Given the complexity of the lovastatin molecule, semisynthesis starting from naturally occurring precursors is an attractive and economically viable alternative to total synthesis. nih.gov Lovastatin is produced commercially through fermentation by various filamentous fungi, such as Aspergillus terreus. nih.govjbiochemtech.com This fermentation process yields lovastatin, which can then be chemically or enzymatically modified.

A prominent example of a semisynthetic statin is simvastatin, which is derived from lovastatin. This transformation highlights the potential for modifying the lovastatin scaffold. The process typically involves the deacylation of lovastatin to yield monacolin J, followed by the selective esterification of the C8 hydroxyl group with a different side chain. nih.govnih.gov Monacolin J is a key intermediate in these semisynthetic routes. mdpi.com The conversion of lovastatin to its sodium salt form can enhance its solubility in aqueous media, which is beneficial for subsequent enzymatic reactions. mdpi.com The creation of 2,3-Dehydrolovastatin Acid Sodium Salt can be envisioned as a potential side reaction during fermentation or as a target for direct chemical modification of the lovastatin scaffold, for example, through a dehydrogenation reaction.

Chemoenzymatic Synthetic Methodologies for Stereo- and Regioselective Transformations

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly powerful for the synthesis of complex chiral molecules like statins, as enzymes can perform highly specific transformations under mild conditions. sci-hub.se

Enzymes like lipases and alcohol dehydrogenases are widely used in statin synthesis. For example, alcohol dehydrogenase from Lactobacillus brevis has been used for the regio- and enantioselective reduction of diketones to produce key precursors for the statin side chain. nih.gov Lipases, such as Novozyme-435, have been employed for the kinetic resolution of racemic intermediates in the synthesis of rosuvastatin, affording enantiomerically pure building blocks. sci-hub.se

In the context of lovastatin, enzymes play a crucial role in both its biosynthesis and its semisynthetic modification. The biosynthesis of lovastatin involves a multifunctional polyketide synthase (PKS) and other dedicated enzymes that control the assembly and stereochemistry of the molecule. nih.govnih.gov For derivatization, lovastatin hydrolases can be used to selectively cleave the ester side chain to produce monacolin J, which can then be re-esterified to create novel lovastatin analogs. mdpi.com The acyltransferase LovD, for instance, has shown broad substrate specificity, allowing for the enzymatic synthesis of various lovastatin analogs from monacolin J. nih.gov Such enzymatic approaches could potentially be adapted to introduce the 2,3-double bond or to synthesize derivatives of 2,3-Dehydrolovastatin.

Rational Design and Synthesis of this compound Derivatives for Research

The rational design of derivatives of this compound for research purposes would aim to explore structure-activity relationships. The introduction of the 2,3-double bond into the lovastatin structure creates a new chemical entity with potentially altered biological activity and metabolic profile.

The synthesis of such derivatives would likely start from either lovastatin or a precursor like monacolin J. The introduction of the 2,3-double bond could be achieved through chemical methods such as oxidation or elimination reactions on a protected form of the lovastatin scaffold. Once 2,3-dehydrolovastatin is obtained, further modifications could be made to other parts of the molecule, such as the side chain or the decalin ring system. The final step would involve the hydrolysis of the lactone ring and formation of the sodium salt. The synthesis of sodium salts of statins is a well-established process, often involving the reaction of the corresponding hydroxy acid with a sodium base, such as sodium hydroxide (B78521) or sodium 2-ethylhexanoate. google.com

Stereochemical Control and Chirality in Synthetic Pathways

Stereochemical control is arguably the most critical aspect of synthesizing lovastatin and its analogs due to the presence of multiple stereocenters. The biological activity of statins is highly dependent on their absolute stereochemistry.

In total synthesis, stereocontrol is achieved through various asymmetric synthesis strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as isoascorbic acid in the commercial synthesis of atorvastatin, to introduce the initial stereocenters. wikipedia.org

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts are used to favor the formation of one enantiomer or diastereomer over the others.

In semisynthetic and chemoenzymatic approaches, the inherent chirality of the natural precursor (lovastatin) is preserved. Enzymes, with their highly specific active sites, are instrumental in performing stereoselective transformations without affecting the existing chiral centers. For example, the enzymatic hydrolysis of the side chain of lovastatin to produce monacolin J occurs without disturbing the stereocenters on the decalin ring or the lactone. mdpi.com Any subsequent synthesis of derivatives, including this compound, must proceed with careful consideration of the stereochemistry to ensure the desired biological activity.

Molecular and Biochemical Interactions of 2,3 Dehydrolovastatin Acid Sodium Salt

Elucidation of Enzyme Inhibition Mechanisms and Binding Kinetics

Due to the absence of specific in vitro enzyme assays for 2,3-dehydrolovastatin acid sodium salt, a detailed elucidation of its enzyme inhibition mechanism and binding kinetics is not possible. For comparison, the active hydroxy acid form of lovastatin (B1675250) is known to be a potent competitive inhibitor of HMG-CoA reductase, with a reported inhibition constant (Ki) in the nanomolar range. medchemexpress.com This potent inhibition is attributed to the structural similarity of the dihydroxy acid portion of the molecule to the HMG-CoA substrate. jbiochemtech.com Without experimental data, it remains speculative how the introduction of a double bond at the 2,3-position of the lovastatin acid backbone would alter the binding affinity and kinetics with HMG-CoA reductase.

Comparative Inhibition Data of Related Compounds

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition Mechanism
Lovastatin (hydroxy acid form)HMG-CoA Reductase0.6 nM medchemexpress.comCompetitive
This compound HMG-CoA Reductase Data not available Data not available

Characterization of Substrate Specificity and Catalytic Competence

Information regarding this compound as a substrate for various enzymes is scarce. Studies on lovastatin biosynthesis and metabolism have characterized enzymes such as lovastatin hydrolases, which are involved in converting lovastatin to monacolin J. nih.gov It is plausible that 2,3-dehydrolovastatin acid could be a substrate for enzymes involved in lovastatin metabolism or degradation, but specific studies confirming this and detailing the catalytic efficiency of such enzymes with this particular substrate are not available.

Interactions with Other Biological Macromolecules in Cell-Free Systems

There are no specific published studies on the interaction of this compound with other biological macromolecules in cell-free systems, such as plasma proteins or other enzymes. For the broader class of statins, interactions with proteins other than HMG-CoA reductase have been reported. For instance, some statins have been shown to bind to other proteins, which can influence their pharmacokinetic and pharmacodynamic properties. researchgate.net However, without direct experimental evidence, the binding profile of this compound remains uncharacterized.

Advanced Analytical Methodologies for 2,3 Dehydrolovastatin Acid Sodium Salt in Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation and purity evaluation of 2,3-Dehydrolovastatin Acid Sodium Salt. These techniques allow for the effective separation of the analyte from a complex matrix, including related statin compounds and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach for analyzing statins and their derivatives. A typical HPLC system for the analysis of compounds like this compound would employ a C8 or C18 column. nih.govresearchgate.net Gradient or isocratic elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) is used to achieve separation. nih.govresearchgate.netcapes.gov.br For purity assessment, a purity of over 95% is often required for research-grade standards. allmpus.com UV-diode array detection is commonly set around 238 nm, a characteristic absorption wavelength for the statin chromophore. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry. LC-MS and LC-MS/MS methods are powerful for identifying and quantifying trace amounts of the compound, especially in complex biological matrices. researchgate.netresearchgate.net These methods combine the separation power of LC with the mass-resolving capability of MS, allowing for definitive peak identification based on both retention time and mass-to-charge ratio (m/z). researchgate.net Solid-phase extraction (SPE) is frequently used for sample clean-up and concentration prior to LC-MS analysis. researchgate.net

Table 1: Example HPLC and LC-MS Conditions for Statin Analysis

ParameterHPLC Method Example nih.govLC-MS/MS Method Example researchgate.net
Column C8 end-capped (250 × 4 mm, 5 µm)Luna C18(2) 100A (100 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% phosphoric acid (65:35, v/v)Acetonitrile and 2 mM ammonium acetate (B1210297) buffer (pH 3.6) (90:10, v/v)
Flow Rate 1.0-1.5 mL/minNot specified, typical run time 4.5 min
Detection UV-Diode Array at 238 nmTandem Mass Spectrometry (MS/MS)
Temperature 30°CNot specified

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are critical for the definitive structural confirmation of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₂₄H₃₅NaO₅, corresponding to a molecular weight of 426.52. scbt.comallmpus.com High-resolution mass spectrometry (HR-MS) can confirm this elemental composition with high accuracy. researchgate.net Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic spectrum that serves as a structural fingerprint, useful for distinguishing it from isomers and related substances. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. allmpus.com The spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) groups of the ester and carboxylic acid, and the carbon-carbon double bonds (C=C) of the hexahydronaphthalene (B12109599) ring system and the newly formed double bond in the heptenoic acid side chain.

Quantitative Analysis Methods for Research-Grade Samples

Accurate quantification of research-grade this compound is essential for its use as an analytical standard or in experimental studies. Validated HPLC-UV and LC-MS/MS methods are the primary tools for this purpose.

A robust quantitative method must demonstrate linearity, accuracy, precision, and defined limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For HPLC-UV methods, linearity is typically established over a concentration range relevant to the research application, for instance, from 1 to 100 ng/mL. researchgate.net LC-MS/MS methods offer superior sensitivity, with LOQs often in the sub-ng/mL range (e.g., 0.121 ng/mL for lovastatin). researchgate.net Method validation involves assessing intra- and inter-day precision and accuracy to ensure the reliability and reproducibility of the results. researchgate.net

Table 2: Typical Validation Parameters for Quantitative Statin Analysis

ParameterHPLC-UV Example researchgate.netLC-MS/MS Example researchgate.net
Linearity Range 1-100 ng/mL0.121–35.637 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Limit of Quantification (LOQ) 1 ng/mL0.121 ng/mL
Limit of Detection (LOD) 0.5 ng/mLNot specified
Accuracy (% Recovery) 105.7-113.3%Within acceptable limits
Precision (% RSD) <10.5%<11.4%

Development of Bioanalytical Assays for In Vitro Studies

Studying the behavior of this compound in biological systems requires sensitive and specific bioanalytical assays. These assays are crucial for in vitro experiments, such as metabolism studies in liver microsomes or cell culture models.

The development of such assays, typically based on LC-MS/MS, involves several key steps. First, an efficient extraction method is needed to isolate the analyte from the biological matrix (e.g., plasma, serum, or cell lysate). researchgate.net This often involves protein precipitation or liquid-liquid extraction. researchgate.netnih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is added to correct for extraction variability and matrix effects. researchgate.net

The LC-MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.net This provides high specificity and minimizes interference from endogenous matrix components. Method validation is performed according to regulatory guidelines, assessing parameters like selectivity, matrix effect, recovery, stability under various conditions (freeze-thaw, bench-top), and carryover. researchgate.netresearchgate.net Such validated assays allow for the accurate measurement of the compound's concentration and the study of its potential biotransformation in in vitro systems. researchgate.net

Applications of Isotopic Labeling in Biosynthetic Pathway Elucidation and Mechanistic Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and elucidating biosynthetic pathways. For a compound like this compound, which is related to the lovastatin (B1675250) biosynthetic pathway, stable isotopes such as ¹³C, ²H (deuterium), and ¹⁸O can be used to investigate its formation and subsequent reactions. nih.govnih.gov

For mechanistic studies, isotopically labeled versions of the compound itself can be synthesized and used as substrates in enzymatic assays. For example, studying the enzymatic reduction of the 2,3-double bond could involve using a deuterated cofactor (NAD(P)H) and analyzing the product for deuterium (B1214612) incorporation via mass spectrometry. Furthermore, stable isotope-labeled internal standards (e.g., lovastatin-d₃) are the gold standard in quantitative bioanalysis, significantly improving the accuracy of LC-MS/MS measurements by compensating for matrix effects and extraction losses. researchgate.net

Role of 2,3 Dehydrolovastatin Acid Sodium Salt As a Precursor and Research Tool

Pathways of Conversion to Lovastatin (B1675250) and Related Statins

The biosynthesis of lovastatin in fungi such as Aspergillus terreus is a complex process involving a suite of enzymes that build the molecule in a step-wise fashion. The core structure is assembled by a highly-reducing iterative polyketide synthase (HR-IPKS), specifically the lovastatin nonaketide synthase (LovB), which works in conjunction with an enoyl reductase (LovC). This enzymatic machinery is responsible for creating the polyketide backbone of lovastatin.

While 2,3-dehydrolovastatin is not always explicitly detailed as a free intermediate in the primary biosynthetic pathway, its structure represents a plausible precursor to the final lovastatin molecule. The conversion of a dehydro- (B1235302) form to the saturated hexahydronaphthalene (B12109599) ring system of lovastatin would necessitate a final reduction step. This biochemical transformation would involve an enoyl reductase to saturate the 2,3-double bond, yielding the active form of the drug. The existence of such dehydro-compounds in fermentation broths can provide insights into the final reductive steps of statin biosynthesis.

Chemically, the conversion of 2,3-dehydrolovastatin acid sodium salt to lovastatin involves the reduction of the carbon-carbon double bond at the 2 and 3 positions of the hexahydronaphthalene ring system. This can be achieved through catalytic hydrogenation or using specific reducing agents in a laboratory setting. In a biological context, this conversion is likely catalyzed by a specific reductase enzyme that recognizes the dehydro-structure as its substrate.

Utilization in the Elucidation of Biosynthetic Fungal Pathways

The study of fungal biosynthetic pathways often relies on the use of labeled precursors and the analysis of metabolites produced by wild-type or mutant strains. This compound can be a valuable tool in these investigations. For instance, isotopically labeled forms of this compound could be synthesized and fed to cultures of lovastatin-producing fungi. By tracking the incorporation of the label into the final lovastatin product, researchers can confirm its status as a late-stage intermediate.

Furthermore, in strains where the gene for the final reductase enzyme has been deleted, an accumulation of 2,3-dehydrolovastatin would be expected. This provides a direct method to identify the function of specific genes within the lovastatin biosynthetic gene cluster. By observing which intermediates accumulate in genetically modified strains, the specific roles of individual enzymes in the pathway can be pieced together. This approach has been fundamental in understanding the biosynthesis of complex fungal natural products like lovastatin.

Application as a Chemical Probe in Enzyme Mechanism Research

The unsaturated nature of this compound makes it a useful chemical probe for studying the mechanisms of specific enzymes, particularly reductases. The double bond provides a reactive site that can be used to investigate the active site and catalytic mechanism of the enzyme responsible for its reduction.

For example, this compound can be used as a substrate in in vitro assays to characterize the kinetics and substrate specificity of the reductase involved in the final step of lovastatin biosynthesis. By comparing the enzyme's activity with 2,3-dehydrolovastatin to its activity with other similar molecules, researchers can gain a deeper understanding of how the enzyme recognizes and processes its substrates. Additionally, modified versions of 2,3-dehydrolovastatin could be designed to act as irreversible inhibitors, allowing for the labeling and identification of the enzyme's active site residues.

Function as a Reference Standard in Analytical and Biochemical Assays

This compound plays a critical role as a reference standard in the pharmaceutical industry. nih.govresearchgate.net It is used for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the quality and purity of lovastatin drug products. nih.govresearchgate.net

During the production of lovastatin through fermentation, various related impurities can be formed. Regulatory agencies require that these impurities be identified and quantified. 2,3-Dehydrolovastatin is one such potential impurity, and having a certified reference standard is essential for its accurate detection and measurement. This is particularly important for companies filing Abbreviated New Drug Applications (ANDAs), as they must demonstrate that their generic product is bioequivalent to the brand-name drug and meets all purity standards. nih.govresearchgate.net

The availability of a high-quality reference standard for this compound allows for:

Method Development: Establishing the chromatographic conditions for separating lovastatin from its potential impurities.

Method Validation: Confirming that the analytical method is accurate, precise, and specific for the intended purpose.

Quality Control: Routine testing of lovastatin batches to ensure they meet the required purity specifications.

Application as a Reference Standard Purpose
Analytical Method DevelopmentTo establish separation and detection parameters for lovastatin and its impurities.
Method Validation (AMV)To ensure the accuracy, precision, and specificity of the analytical method. nih.govresearchgate.net
Quality Control (QC)For routine monitoring of the purity of lovastatin in pharmaceutical production. nih.govresearchgate.net
Abbreviated New Drug Application (ANDA)To meet regulatory requirements for the approval of generic drug products. nih.govresearchgate.net

Development of Novel Research Reagents and Analytical Markers

Beyond its role as a reference standard, this compound can serve as a starting material for the development of novel research reagents. Its chemical structure allows for modification at various points, enabling the synthesis of fluorescently labeled probes, biotinylated derivatives for affinity purification, or other customized reagents for biochemical studies.

As an analytical marker, the presence and concentration of 2,3-dehydrolovastatin in a fermentation broth can be indicative of the metabolic state of the producing organism. For example, a high level of this intermediate might suggest a bottleneck in the final reduction step of the biosynthetic pathway. This information can be used to optimize fermentation conditions or to guide strain improvement efforts to increase the yield of the desired lovastatin product. The development of specific assays to monitor the levels of 2,3-dehydrolovastatin can therefore be a valuable tool in process development and metabolic engineering.

Future Directions and Emerging Research Avenues for 2,3 Dehydrolovastatin Acid Sodium Salt

Exploration of Undiscovered Biosynthetic Potential and Enzymatic Diversity

The biosynthesis of lovastatin (B1675250) in fungi such as Aspergillus terreus is a complex process involving a well-characterized gene cluster responsible for enzymes like polyketide synthases (PKS) and tailoring enzymes. jbiochemtech.com The lovastatin biosynthetic pathway involves two main polyketide synthase genes, lovB and lovF, and a key transcription factor, lovE, that regulates the cluster's expression. jbiochemtech.com The formation of 2,3-Dehydrolovastatin Acid Sodium Salt, often found as a byproduct in fermentation processes, suggests the existence of undiscovered enzymatic activities within these or related fungal strains.

Future research should focus on identifying and characterizing the specific enzymes, likely dehydrogenases, responsible for introducing the 2,3-double bond. This exploration could involve:

Genomic Mining: Searching the genomes of Aspergillus species and other statin-producing microorganisms for genes encoding putative dehydrogenases or oxidoreductases located near known statin biosynthetic clusters.

Metabolomic Analysis: Comparing the metabolic profiles of wild-type and mutant fungal strains under various fermentation conditions to correlate the production of the dehydro-derivative with the expression of specific genes.

Enzyme Reconstitution: In vitro reconstitution of biosynthetic pathways with candidate enzymes to confirm their role in the dehydrogenation of lovastatin or its precursors.

Discovering this enzymatic machinery would not only illuminate a novel branch of the statin biosynthetic pathway but also provide powerful biocatalysts for the targeted production of this and other modified statin compounds.

Advancements in Asymmetric Synthesis and Sustainable Production Methodologies

While fermentation is the primary source of many statins, chemical synthesis offers precise control over molecular structure, enabling the creation of novel analogs. The future of producing this compound will likely involve a synergy between advanced synthetic chemistry and sustainable bioprocessing.

Asymmetric Synthesis: The development of a total asymmetric synthesis for this compound remains a significant challenge and a key research goal. Drawing inspiration from methodologies used for other complex natural products, future synthetic routes could employ strategies like chiral acid-catalyzed condensations, Sharpless asymmetric aminohydroxylation, or the use of chiral auxiliaries to establish the molecule's multiple stereocenters with high precision. researchgate.netnih.gov Chemoenzymatic approaches, which use enzymes for specific, highly selective steps within a larger chemical synthesis, could also be pivotal. For instance, a lipase-catalyzed kinetic resolution could be used to separate enantiomers of a key synthetic intermediate, a technique proven effective in the synthesis of other complex chiral molecules. nih.gov

Sustainable Production: The production of lovastatin via solid-state fermentation (SSF) using agricultural wastes like sugarcane bagasse or wheat bran is a well-established sustainable practice. mdpi.commdpi.com Optimization of these processes using Response Surface Methodology (RSM) has been shown to significantly increase lovastatin yields. nih.govnih.govresearchgate.net A major future direction is the adaptation of these sustainable methods for the targeted overproduction of this compound. This could be achieved by:

Screening and mutating strains of Aspergillus terreus to enhance the activity of the specific dehydrogenating enzymes. mdpi.com

Applying RSM to optimize fermentation parameters (e.g., pH, temperature, moisture, nitrogen source) specifically for maximizing the yield of the dehydro-derivative. mdpi.comresearchgate.net

The following table outlines potential optimization parameters for fermentation, based on successful lovastatin production models.

ParameterTypical Range for OptimizationRationale for Impact on Production
pH4.0 - 8.0Affects enzyme activity and nutrient solubility. mdpi.com
Temperature (°C)25 - 35Influences fungal growth rate and metabolic activity. mdpi.com
Moisture Content (%)50 - 90Crucial for substrate utilization and microbial growth in SSF. mdpi.comresearchgate.net
Nitrogen SourceSodium Nitrate, Peptone, Yeast ExtractAffects biomass formation and secondary metabolite biosynthesis. mdpi.comresearchgate.net
Carbon/Nitrogen RatioVariable (High C:N often favored)Can regulate the switch from primary to secondary metabolism. researchgate.net

Deeper Insights into Molecular Interactions Beyond Known Targets

The primary molecular target for most statins is HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov However, the pleiotropic effects of statins suggest they interact with other cellular targets. Research into this compound is poised to uncover novel molecular interactions that differ from its parent compound.

A significant finding is that dehydrolovastatin (DLVT) can ameliorate ulcerative colitis in animal models by inhibiting the expression of the transcription factor NF-κB p65 and subsequently reducing inflammatory cytokines like IL-6 and TNF-α. nih.gov This anti-inflammatory action represents a clear interaction beyond HMG-CoA reductase and is a prime avenue for future investigation. Furthermore, lovastatin has been shown to inhibit Ras/MAPK signaling, a critical pathway in cell growth and proliferation. nih.gov Future studies should explore whether the 2,3-dehydro derivative shares or exceeds this activity.

Emerging research should focus on:

Target Deconvolution: Using proteomic approaches like affinity chromatography with a 2,3-dehydrolovastatin probe to pull down and identify binding partners in various cell types.

Pathway Analysis: Investigating the downstream effects of the compound on signaling cascades involved in inflammation (NF-κB, JAK-STAT) and cell proliferation (Ras/MAPK, PI3K/Akt).

Comparative Studies: Directly comparing the inhibitory profiles of lovastatin and its dehydro-derivative against a panel of enzymes and receptors to pinpoint how the 2,3-double bond alters target specificity and affinity.

Integration with Computational Chemistry and Molecular Modeling for Structure-Function Predictions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level, guiding and accelerating experimental research. For this compound, these in silico methods are crucial for predicting its biological activities and mechanism of action.

Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound to various protein targets. While docking studies have been performed for other statins against HMG-CoA reductase and even viral proteins, applying these methods to 2,3-dehydrolovastatin could reveal how the planar 2,3-dehydro feature alters its interaction with the active site of HMG-CoA reductase or enhances its binding to other targets like the NF-κB p65 subunit. niscpr.res.innih.govfigshare.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes induced upon binding. plos.orgnih.gov This would be particularly valuable for confirming the stability of predicted binding modes from docking studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govproquest.com By synthesizing and testing a series of dehydrolovastatin analogs with minor structural modifications, researchers can develop a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced potency or selectivity for a specific target.

The following table summarizes key computational techniques and their potential applications for this compound.

Computational TechniqueApplication for this compoundPotential Insights
Molecular DockingPredict binding to HMG-CoA reductase, NF-κB, and other potential targets.Binding affinity scores, key interacting amino acid residues, preferred conformation. niscpr.res.infigshare.com
Molecular Dynamics (MD)Simulate the stability of the ligand-protein complex over time.Confirmation of binding mode, identification of stable interactions (e.g., salt bridges), induced conformational changes. nih.gov
QSAR ModelingDevelop models based on a series of analogs to predict biological activity.Identification of structural features critical for activity, rational design of more potent compounds. nih.gov

Role in Mechanistic Studies of Natural Product Biotransformation

Biotransformation is the process by which living organisms modify chemical compounds. Studying how microorganisms metabolize complex natural products like lovastatin provides fundamental insights into enzymatic reactions and metabolic pathways. This compound, as a naturally occurring fermentation byproduct, is an ideal subject for such studies.

Its presence suggests a specific dehydrogenation step in the metabolic fate of lovastatin within the producing organism. Research in this area can use the compound as a marker to:

Elucidate Metabolic Pathways: The detection of 2,3-dehydrolovastatin can help map the downstream metabolic grid of lovastatin in fungi, revealing alternative detoxification or modification pathways.

Characterize Enzyme Function: By identifying the conditions and genetic backgrounds that lead to the accumulation of this compound, researchers can pinpoint the specific enzymes (e.g., dehydrogenases, oxidoreductases) responsible for its formation.

Generate Novel Biocatalysts: The enzymes identified through these studies could be harnessed as biocatalysts for green chemistry applications, enabling the specific and efficient synthesis of dehydro-statins and other valuable molecules.

The study of lovastatin's biotransformation has already identified various metabolites, such as hydroxylated and beta-oxidation products. mdpi.com Investigating the formation of the 2,3-dehydro derivative adds another layer to this complex metabolic picture, highlighting the enzymatic versatility of these microbial systems.

Q & A

Q. What are the standard methods to evaluate the anti-inflammatory efficacy of 2,3-Dehydrolovastatin Acid Sodium Salt in preclinical models?

Researchers typically employ a combination of in vivo disease models (e.g., dextran sulfate sodium-induced ulcerative colitis in mice) and biomarker analysis. Key parameters include:

  • Disease Activity Indices (DAI) : Scoring weight loss, stool consistency, and rectal bleeding .
  • Histopathological Evaluation : Colon tissue sections are stained (e.g., H&E) to assess mucosal damage and inflammatory cell infiltration .
  • Myeloperoxidase (MPO) Activity : Quantified in colon homogenates as a marker of neutrophil infiltration .
  • Cytokine Profiling : Serum levels of IL-6, IL-10, IL-17, and TNF-α are measured via ELISA or multiplex assays to evaluate cytokine balance .

Q. How do researchers determine the optimal dosage of this compound for in vivo studies?

Dose optimization involves:

  • Dose-Response Experiments : Testing multiple doses (e.g., high vs. low) in animal models to identify the minimal effective dose and toxicity thresholds .
  • Biomarker Correlation : Monitoring dose-dependent changes in MPO activity, cytokine levels, and histopathology scores to establish efficacy .
  • Statistical Validation : Using ANOVA or t-tests to compare treatment groups and ensure reproducibility across biological replicates .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of this compound in modulating the NF-κB signaling pathway?

Mechanistic studies focus on:

  • Western Blotting/Immunohistochemistry : Quantifying NF-κB p65 nuclear translocation in colon tissues to assess pathway activation .
  • Gene Silencing/Overexpression : Using siRNA or CRISPR-Cas9 in cell lines to validate NF-κB's role in mediating anti-inflammatory effects .
  • Pathway-Specific Inhibitors : Co-administering NF-κB inhibitors (e.g., BAY 11-7082) to confirm target specificity .

Q. How can researchers address discrepancies in cytokine modulation data when comparing 2,3-Dehydrolovastatin with other statins?

  • Multiplex Assays : Simultaneously measure broad cytokine panels to capture nuanced differences in IL-17, TNF-α, and IL-10 modulation .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays can identify statin-specific gene expression patterns in immune cells .
  • Meta-Analysis : Compare published datasets on lovastatin or simvastatin to contextualize findings, ensuring statistical rigor (e.g., Bonferroni correction for multiple comparisons) .

Q. What strategies are recommended for validating the specificity of this compound in targeting inflammatory pathways?

  • Kinase Activity Assays : Screen for off-target effects on MAPK/ERK or PI3K/Akt/mTOR pathways using in vitro kinase profiling .
  • Isothermal Titration Calorimetry (ITC) : Confirm direct binding interactions between the compound and NF-κB subunits .
  • Comparative Pharmacodynamics : Benchmark against known inhibitors (e.g., salazosulfapyridine) to evaluate potency and selectivity .

Methodological Considerations

  • Statistical Analysis : Use mixed-effects models to account for variability in animal cohorts or batch effects in cytokine measurements .
  • Quality Control : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate assays with spike-recovery experiments for cytokines .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding to reduce bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.